molecular formula C8H13NO3 B3167979 2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid CAS No. 926222-61-9

2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid

Cat. No.: B3167979
CAS No.: 926222-61-9
M. Wt: 171.19 g/mol
InChI Key: FQBUYALBYNYAFC-UHFFFAOYSA-N
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Description

2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid is a substituted acetic acid derivative characterized by a cyclobutylcarbonyl group and a methylamino substituent attached to the nitrogen atom. The cyclobutane ring introduces moderate ring strain compared to smaller cycloalkanes like cyclopropane, while the methyl group on the amino moiety contributes to steric hindrance and modulates basicity. This compound’s structural features make it relevant in medicinal chemistry for optimizing pharmacokinetic properties, such as lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[cyclobutanecarbonyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9(5-7(10)11)8(12)6-3-2-4-6/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBUYALBYNYAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296691
Record name N-(Cyclobutylcarbonyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926222-61-9
Record name N-(Cyclobutylcarbonyl)-N-methylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926222-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclobutylcarbonyl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid typically involves the reaction of cyclobutylcarbonyl chloride with methylamine, followed by the addition of glycine. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Cyclobutylcarbonyl chloride reacts with methylamine in the presence of triethylamine.
  • The resulting intermediate is then reacted with glycine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound C₉H₁₅NO₃* ~199.22 Cyclobutylcarbonyl, methyl Moderate lipophilicity, potential H-bonding
2-[Cyclopropyl(methyl)amino]acetic Acid C₆H₁₁NO₂ 129.16 Cyclopropyl, methyl High ring strain, irritant hazards
2-[Methyl(2-phenylacetyl)amino]acetic Acid C₁₁H₁₃NO₃ 207.23 Phenylacetyl, methyl Aromatic stacking, higher acidity
2-[(tert-Butoxycarbonyl)amino]acetic Acid C₈H₁₅NO₄ 229.28 Boc-protected amino Hydrophobic, synthetic intermediate

*Estimated based on structural similarity.

Biological Activity

2-[(Cyclobutylcarbonyl)(methyl)amino]acetic acid (CAS No. 926222-61-9) is a compound that has garnered interest in various biological and medicinal research fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO3C_8H_{13}NO_3. It features a cyclobutyl group attached to a carbonyl moiety, along with a methylamino group linked to acetic acid. This unique structure suggests potential interactions with biological targets, which warrant investigation into its biological activities.

PropertyValue
Molecular FormulaC₈H₁₃NO₃
Molecular Weight173.19 g/mol
CAS Number926222-61-9
SolubilitySoluble in water
Hazard InformationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methylamino group may facilitate hydrogen bonding with target proteins, while the cyclobutylcarbonyl moiety may enhance lipophilicity, allowing for better membrane permeability.

Anticancer Potential

Research into the anticancer potential of similar compounds has shown promising results. For example, amino acid derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways associated with cell survival and proliferation. Further studies are necessary to elucidate the specific anticancer mechanisms of this compound.

Study on Antimicrobial Activity

In a comparative study involving various amino acid derivatives, researchers evaluated the antimicrobial effectiveness of compounds structurally related to this compound. The study found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance antimicrobial properties.

Evaluation of Anticancer Effects

Another study focused on the anticancer effects of amino acid derivatives in vitro. The results indicated that compounds with similar structures could inhibit tumor cell growth by inducing apoptosis through caspase activation and mitochondrial pathway modulation. This suggests potential therapeutic applications for this compound in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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